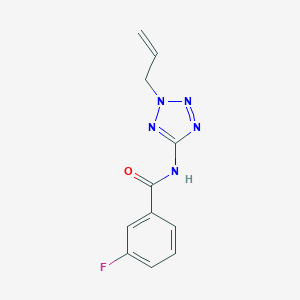
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide, also known as ATEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. ATEB belongs to the class of tetrazole-based compounds, which have shown promising biological activities.
Mechanism Of Action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Inflammation is also believed to be inhibited by N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide through the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Inflammation is also inhibited by N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide, as it can reduce the production of pro-inflammatory cytokines. This leads to the reduction of inflammation and associated symptoms such as pain and swelling.
Advantages And Limitations For Lab Experiments
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and is stable under normal laboratory conditions. It has also been found to have low toxicity, making it a safe compound to work with.
However, there are also limitations to using N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. It may also have off-target effects that could interfere with experimental results.
Future Directions
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide. In medicine, further studies are needed to determine its efficacy and safety as an anticancer and anti-inflammatory agent in vivo. Studies are also needed to investigate its potential as a drug delivery system for targeted therapy.
In agriculture, further studies are needed to determine the effectiveness of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide as a herbicide and its potential environmental impact. Studies are also needed to investigate its potential as a growth regulator for crops.
In materials science, further studies are needed to investigate the properties and potential applications of metal-organic frameworks synthesized using N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide as a building block. Studies are also needed to investigate the potential of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide-based materials for use in energy storage and conversion applications.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide is a promising compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been found to have low toxicity. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide involves the reaction of 4-ethylbenzoyl chloride with 2-allyl-2H-tetrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide in high yield and purity.
Scientific Research Applications
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been extensively studied in various scientific fields due to its potential applications. In medicine, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and also induce apoptosis. N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In agriculture, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been studied as a potential herbicide. It has been found to inhibit the growth of various weed species, making it a potential alternative to current herbicides that have negative environmental impacts.
In materials science, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.
properties
Product Name |
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide |
|---|---|
Molecular Formula |
C13H15N5O |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-ethyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O/c1-3-9-18-16-13(15-17-18)14-12(19)11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H,14,16,19) |
InChI Key |
PIHMCLYHXCTJGN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





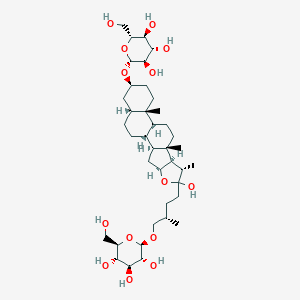


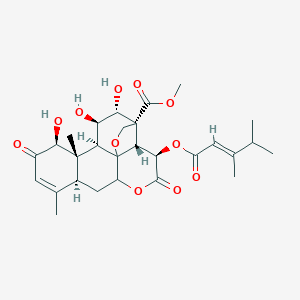

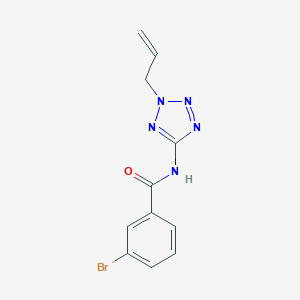
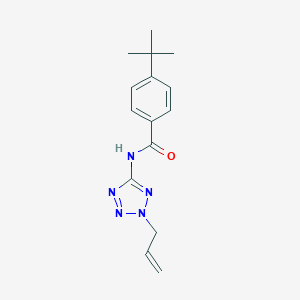
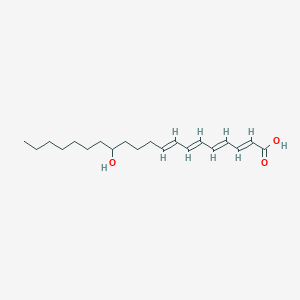
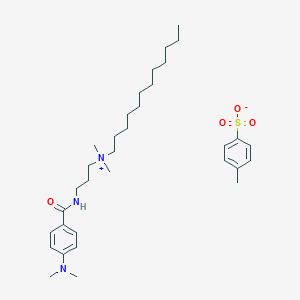
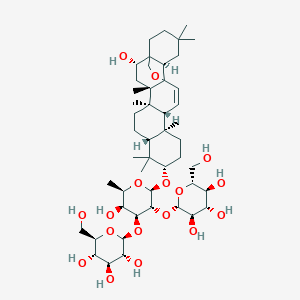
![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
